molecular formula C8H9BrO2 B120743 4-Bromoveratrole CAS No. 2859-78-1

4-Bromoveratrole

Cat. No. B120743
CAS RN: 2859-78-1
M. Wt: 217.06 g/mol
InChI Key: KBTMGSMZIKLAHN-UHFFFAOYSA-N
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Description

4-Bromoveratrole, also referred to as 4'-bromo-resveratrol, is a derivative of resveratrol, a polyphenol found in red wine. It has been studied for its potential in inhibiting the proliferation of human melanoma cells and promoting apoptosis. The compound has been identified as a small molecule inhibitor of Sirtuin-3 (SIRT3), a mitochondria NAD+-dependent deacetylase that plays a role in a variety of cellular functions, including the regulation of mitochondrial proteins through deacetylation .

Synthesis Analysis

The synthesis of 4-Bromoveratrole has been approached through green chemistry methods. A related Schiff base compound was synthesized using a solvent-free mechanochemical green grinding method, which is considered environmentally friendly. This method involved the condensation reaction of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde, resulting in bright red crystals .

Molecular Structure Analysis

The molecular structure of 4-Bromoveratrole has been elucidated using various spectroscopic techniques. X-Ray Diffraction (XRD) analysis confirmed that the crystal structure of the related Schiff base compound is monoclinic. Additionally, the intermolecular interactions were studied using Hirshfeld surfaces analysis . For 4'-bromo-resveratrol itself, crystal structures of Sirt3 complexes were determined, revealing two binding sites for the compound .

Chemical Reactions Analysis

4-Bromoveratrole has been shown to interact with SIRT3, leading to the inhibition of its activity. The compound binds to Sirt3, competing with the substrate, which results in the inhibition of the deacetylase activity. This interaction is crucial for the compound's potential therapeutic effects, as it affects the regulation of mitochondrial proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromoveratrole are influenced by its molecular structure. For instance, the presence of the bromine atom in the propyloxy side chain of related compounds has been found to alter and influence mesomorphic properties, such as phase transition temperatures and anisotropic change. This suggests that the bromine atom in 4-Bromoveratrole could similarly affect its physical properties . The compound's ability to inhibit SIRT3 and induce apoptosis in melanoma cells also indicates its significant chemical reactivity and biological activity .

Scientific Research Applications

Synthesis Methods

4-Bromoveratrole has been synthesized through various methods. In a study by Purves and Moir (1948), N-Ethyl-3,4-dimethoxyaniline was prepared from 4-bromoveratrole with aqueous ethylamine and a cuprous chloride catalyst. This method yielded a 50% to 60% success rate, higher than previous methods. They also explored the direct bromination of veratrole to obtain 4-bromoveratrole, highlighting the compound's synthesis versatility (Purves & Moir, 1948).

Cancer Research

In cancer research, 4-bromoveratrole has shown potential in therapeutic applications. Chhabra et al. (2021) found that 4'-bromo-resveratrol, a derivative, exhibited anti-melanoma efficacy in a mouse model. It reduced the size and volume of primary melanoma tumors and lung metastasis without adverse effects. The study also noted significant modulation in markers of proliferation, survival, and melanoma progression (Chhabra et al., 2021). Another study by George et al. (2015) discovered that 4'-bromo-resveratrol inhibited proliferation, promoted apoptosis, and caused metabolic reprogramming in human melanoma cells, suggesting its potential as a melanoma management agent (George et al., 2015).

Antioxidant and Anti-inflammatory Properties

Resveratrol, closely related to 4-bromoveratrole, has been studied for its antioxidant and anti-inflammatory properties. It has been demonstrated to protect against oxidative stress-induced apoptosis in various models. For instance, Chan (2011) showed that resveratrol protected mouse blastocysts from 2-bromopropane-induced apoptosis and disruption of embryonic development (Chan, 2011). Similarly, Meeyoung Lee et al. (2009) found that resveratrol exhibited suppressive effects on inflammatory responses in an allergic mouse model of asthma (Meeyoung Lee et al., 2009).

Molecular Studies

At the molecular level, Nguyen et al. (2013) investigated how 4'-bromo-resveratrol interacts with sirtuins, protein deacetylases regulating aging and physiological functions. Their findings revealed potential binding sites and the inhibition mechanism of 4'-bromo-resveratrol on Sirtuin complexes, providing insights into its action at a molecular level (Nguyen et al., 2013).

Safety And Hazards

4-Bromoveratrole is classified as a combustible liquid . It has a flash point of 109 °C (closed cup) . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, are recommended when handling 4-Bromoveratrole . It should be stored away from strong oxidizing agents and kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-bromo-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BrO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTMGSMZIKLAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062673
Record name Benzene, 4-bromo-1,2-dimethoxy-
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Molecular Weight

217.06 g/mol
Source PubChem
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Product Name

4-Bromoveratrole

CAS RN

2859-78-1
Record name Bromoveratrole
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Record name 4-Bromoveratrole
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Record name 4-Bromoveratrole
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Record name Benzene, 4-bromo-1,2-dimethoxy-
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Record name Benzene, 4-bromo-1,2-dimethoxy-
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Record name 4-BROMOVERATROLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
324
Citations
HY **n, ER Biehl - The Journal of Organic Chemistry, 1983 - ACS Publications
0 Spectral data were consistent with proposedstructure of product; satisfactory elemental analysis (C,, N) was obtained. reaction mixtures from the reaction of 1 and 2 with sec-ondary …
Number of citations: 18 pubs.acs.org
RAB Bannard, G Latremouille - Canadian Journal of Chemistry, 1953 - cdnsciencepub.com
… 4-Bromoveratrole has been prepared in one step from veratrole brornination with air-diluted bromine vapor in glacial acetic acid (2), with bromine .in carbon tetrachloride (4), and with N-bromosuccinin~ide …
Number of citations: 4 cdnsciencepub.com
M Arivazhagan, R Kavitha - 2012 - nopr.niscpr.res.in
… 4-bromoveratrole is obtained by the Friedel Crafts acylation of veratrole with Lewis acid … Further bromination of veratrole in acetic acid affords 4-bromoveratrole. Bromination of veratrole …
Number of citations: 9 nopr.niscpr.res.in
LM Werbel, EF Elslager, MP Hutt… - Journal of Pharmaceutical …, 1967 - Elsevier
… The spectra of the cationic forms of compounds IV and IG should be like that of 4-bromoveratrole, since the cation cannot resonate with the ring. This is evident for compound IV which …
Number of citations: 3 www.sciencedirect.com
GA Holmberg - Acta Chem. Scand, 1954 - actachemscand.org
… The boiling point of the 4-bromoveratrole was 127-128/13 mm. 3,5-Dimethoxybromobenzene. 3,5-Dinitroanisole (54.5 g), prepared according to Organic Syntheses 18, was dissolved in …
Number of citations: 8 actachemscand.org
JL Simonsen, MG Rau - Journal of the Chemical Society, Transactions, 1918 - pubs.rsc.org
… , proved possible to oriazltate this isomeride, which must bel either the 4- or 5-bromo-derivative (I11 or IIIa), since on the elimination of the amino-group it yielded 4-bromoveratrole. …
Number of citations: 4 pubs.rsc.org
CB Purves, RY Moir - Canadian Journal of Research, 1948 - cdnsciencepub.com
… The present article shows that 4-bromoguaiacol (Il) and 4-bromoveratrole (III) are the only intermediates necessary for such a sl.nthesis and that the replacement of (II) bV acetyl …
Number of citations: 5 cdnsciencepub.com
T Miyakoshi, Y Du, J Kumanotani - Bulletin of the Chemical Society of …, 1991 - journal.csj.jp
… 4-(oo-Phenylalkyl)veratroles were similarly obtained from co-phenylalkyl bromide and 4bromoveratrole. Demethylation of 3- and 4-(a-phenylalkyl)veratroles with boron tribromide gave …
Number of citations: 3 www.journal.csj.jp
J Roberts, BP Hernandez - 2017 - digitalcommons.winthrop.edu
… 3-(3,4-Dimethoxyphenyl)pyridine was synthesized in 76% yield from 3-pyridylboronic acid and 4-bromoveratrole using PdCl 2 (dppf) as the catalyst; demethylation with BBr 3 produced …
Number of citations: 0 digitalcommons.winthrop.edu
M Adachi, K Tanaka, K Sekai - Journal of the electrochemical …, 1999 - iopscience.iop.org
… The curves of the cells with and without 4-bromoveratrole … performed on electrolytes with 4-bromoveratrole to verify their … that the area of the 4-bromoveratrole peak seems not to have …
Number of citations: 161 iopscience.iop.org

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